molecular formula C5H12N2O3S B1422999 3-(ethanesulfonyl)-N'-hydroxypropanimidamide CAS No. 1216372-52-9

3-(ethanesulfonyl)-N'-hydroxypropanimidamide

Cat. No.: B1422999
CAS No.: 1216372-52-9
M. Wt: 180.23 g/mol
InChI Key: DGTFUCSQSKMSMK-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N'-hydroxypropanimidamide is a propanimidamide derivative characterized by an ethanesulfonyl (-SO₂CH₂CH₃) substituent attached to the central carbon chain. The ethanesulfonyl group confers distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

3-ethylsulfonyl-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-2-11(9,10)4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFUCSQSKMSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(ethanesulfonyl)-N'-hydroxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C5H12N2O3S
  • CAS Number : 1216372-52-9
  • Molecular Weight : 188.23 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

The biological activity of 3-(ethanesulfonyl)-N'-hydroxypropanimidamide is primarily attributed to its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase and lipoxygenase, which are crucial in various physiological processes .
  • Modulation of Receptor Activity : It has been suggested that compounds with similar structures can modulate GPR119 activity, potentially impacting metabolic disorders .

Biological Activity and Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : Research indicates that sulfonamides can exhibit significant antimicrobial properties against various bacterial strains .
  • Antitumor Activity : Preliminary studies suggest that derivatives of sulfonamides may inhibit cancer cell growth without affecting non-tumorigenic cells, highlighting their potential in cancer therapy .
  • Metabolic Disorders : The compound may have applications in treating metabolic diseases by modulating insulin secretion and improving glucose tolerance .

Case Studies

  • Antimicrobial Screening :
    • A study synthesized various ethylated sulfonamides, including 3-(ethanesulfonyl)-N'-hydroxypropanimidamide, and tested them against five bacterial strains. The results showed varying degrees of inhibition, indicating potential for development as an antimicrobial agent .
  • Cancer Cell Inhibition :
    • In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cells while sparing healthy cells. This selective toxicity could be harnessed for targeted cancer therapies .

Comparative Analysis

A comparison with other sulfonamide compounds reveals the following:

Compound NameAntimicrobial ActivityAntitumor ActivityMetabolic Effects
3-(ethanesulfonyl)-N'-hydroxypropanimidamideModerateHighPotential
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamideHighModerateLow
Methylsulfonylmethane (MSM)LowLowHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(ethanesulfonyl)-N'-hydroxypropanimidamide with structurally analogous propanimidamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Propanimidamide Derivatives

Compound Name Substituent Group(s) Molecular Weight Key Properties/Biological Activity Purity/Yield Reference
3-(Ethanesulfonyl)-N'-hydroxypropanimidamide Ethanesulfonyl (-SO₂CH₂CH₃) ~216.27 (calc.) High polarity, potential TRP modulation Not specified
3-(4-Chlorophenyl)-N'-hydroxypropanimidamide 4-Chlorophenyl 216.67 TRPA1/TRPV1 antagonist (e.g., Compound 46); 72% synthesis yield 99.01% purity, 72% yield
3-(4-(3-Chlorophenyl)-thiazol-5-yl)-N'-hydroxypropanimidamide Chlorophenyl-thiazole 341.08 Dual TRPA1/TRPV1 antagonism (Compound 30) 77% yield
3-(3,5-Dimethylisoxazol-4-yl)-N'-hydroxypropanimidamide 3,5-Dimethylisoxazole 183.21 Enhanced metabolic stability (heterocyclic group) 95% purity
3-(1,3-Benzothiazol-2-ylsulfanyl)-N'-hydroxypropanimidamide Benzothiazole-sulfanyl 253.34 Potential for strong hydrogen bonding (sulfur atoms) Not specified
N-Hydroxypropanimidamide (parent compound) None (unsubstituted) 88.11 Baseline properties; pKa ~7.48

Key Comparative Insights:

Substituent Effects on Polarity and Solubility :

  • The ethanesulfonyl group in the target compound increases polarity compared to aromatic substituents (e.g., 4-chlorophenyl or benzothiazole), likely enhancing aqueous solubility. However, bulky groups like benzothiazole-sulfanyl may reduce membrane permeability .
  • The unsubstituted parent compound (N-hydroxypropanimidamide) has the lowest molecular weight (88.11) and simplest structure, making it a scaffold for derivatization .

Biological Activity :

  • Chlorophenyl-substituted analogs (e.g., Compound 46) exhibit potent TRPA1/TRPV1 antagonism, validated in preclinical studies for pain relief . The ethanesulfonyl variant may share similar ion channel modulation but requires empirical confirmation.
  • Thiazole- and isoxazole-containing derivatives (e.g., Compound 30) demonstrate improved target selectivity due to heterocyclic interactions with protein binding pockets .

Synthetic Feasibility :

  • Yields for chlorophenyl-substituted compounds range from 72% to 77%, indicating moderate synthetic efficiency . Purity levels for these analogs often exceed 95%, critical for pharmacological applications .

Metabolic and Stability Considerations :

  • Isoxazole and benzothiazole groups (e.g., in ZX-AC006405) may enhance metabolic stability compared to sulfonyl or chlorophenyl groups, which are prone to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ethanesulfonyl)-N'-hydroxypropanimidamide
Reactant of Route 2
3-(ethanesulfonyl)-N'-hydroxypropanimidamide

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